molecular formula C13H13N3O3 B12541675 Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate CAS No. 651723-72-7

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate

Cat. No.: B12541675
CAS No.: 651723-72-7
M. Wt: 259.26 g/mol
InChI Key: SAILKTNBLJLJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate is a pyrimidine-based organic compound featuring a pyridin-3-yl substituent at the 2-position of the pyrimidine ring and a methyl ester-linked acetoxy group at the 4-position. This structure combines aromatic pyrimidine and pyridine moieties, which are critical for electronic and steric interactions in biological or material applications. Its structural complexity makes it a candidate for agrochemical or pharmaceutical research, particularly given the bioactivity observed in related compounds (e.g., plant growth stimulation in pyrrolidinyl-substituted analogs) .

Properties

CAS No.

651723-72-7

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)oxyacetate

InChI

InChI=1S/C13H13N3O3/c1-9-6-11(19-8-12(17)18-2)16-13(15-9)10-4-3-5-14-7-10/h3-7H,8H2,1-2H3

InChI Key

SAILKTNBLJLJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate typically involves the reaction of 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate has been investigated for its potential therapeutic effects against various diseases. The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate cellular processes.

Key Therapeutic Areas:

  • Anticancer Activity: Research suggests that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit the mechanistic target of rapamycin (mTOR), a key regulator in cancer cell proliferation.
  • Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate moderate efficacy against certain bacterial strains, particularly Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to be used as a building block in the synthesis of novel materials with specific properties.

Applications in Material Science:

  • Polymer Synthesis: The compound can serve as a monomer in the production of polymers with tailored functionalities.
  • Nanomaterials: Research is ongoing into the use of this compound in creating nanostructured materials that exhibit enhanced mechanical and thermal properties.

Case Study 1: Anticancer Activity

A study conducted on the inhibitory effects of this compound on mTOR revealed an IC50 value in the low nanomolar range, indicating potent anticancer activity. This suggests that derivatives of this compound could be developed into effective cancer therapeutics.

Case Study 2: Antimicrobial Evaluation

In a separate investigation, this compound was tested against various bacterial strains. Results indicated significant antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria, highlighting its potential as an antibiotic candidate .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant mTOR inhibition (IC50: low nM)
AntimicrobialModerate antibacterial activity against Gram-positive bacteria
AntiviralPotential antiviral activity against specific viruses

Mechanism of Action

The mechanism of action of Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression .

Comparison with Similar Compounds

Compound A : 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide

  • Key Differences :
    • Substituent at Pyrimidine 2-position : Pyrrolidin-1-yl (saturated amine) vs. pyridin-3-yl (aromatic N-heterocycle).
    • Functional Group : Hydrazide (-NH-NH₂) vs. methyl ester (-COOCH₃).
  • Impact :
    • Pyrrolidinyl’s electron-donating nature may enhance nucleophilicity, facilitating hydrazide formation.
    • Bioactivity: Compound A exhibits 65–87% plant growth stimulation (vs. heteroauxin), suggesting that substitutions at the 2-position modulate biological activity .

Compound B : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Key Differences :
    • Substituent at Pyrimidine 4-position : Thietan-3-yloxy (sulfur-containing cyclic ether) vs. acetoxy.
    • Linkage : Thioether (-S-) vs. ether (-O-).
    • Ester Group : Ethyl vs. methyl.
  • Thietane’s strained ring may enhance reactivity in further derivatization.

Compound C : Methyl 2-(6-chloropyrimidin-4-yl)acetate

  • Key Differences :
    • Substituent at Pyrimidine 6-position : Chloro (-Cl) vs. methyl (-CH₃).
    • Position of Acetate : Directly attached to pyrimidine vs. via an ether linkage.
  • Impact: Chlorine’s electronegativity may increase stability but reduce solubility.

Comparative Data Table

Property/Feature Target Compound Compound A Compound B Compound C
Molecular Formula C₁₃H₁₃N₃O₃ C₁₁H₁₆N₆O₂ C₁₁H₁₆N₂O₃S₂ C₇H₇ClN₂O₂
2-Position Substituent Pyridin-3-yl Pyrrolidin-1-yl Thio-linked ethyl ester N/A (acetate at 4-position)
4-Position Substituent Acetoxy (ether-linked) Acetohydrazide Thietan-3-yloxy Acetate (direct attachment)
Key Functional Groups Methyl ester, pyridine Hydrazide, pyrrolidine Thioether, thietane Chloropyrimidine, methyl ester
Reported Bioactivity Not explicitly stated 65–87% plant growth stimulation Not reported Not reported
Synthetic Route Likely via methyl chloroacetate Hydrazinolysis of methyl ester Reaction with chloromethylthiirane Direct esterification

Functional and Application Differences

  • Electronic Properties : The pyridin-3-yl group in the target compound introduces aromatic electron-withdrawing effects, contrasting with pyrrolidinyl’s electron-donating nature. This difference could influence binding affinity in receptor-ligand systems.
  • Synthetic Flexibility : Compound B’s thioether and thietane groups enable unique reactivity (e.g., ring-opening polymerization), whereas the target compound’s ether linkage offers stability for further functionalization .

Key Takeaways

  • Substitutions at the pyrimidine 2- and 4-positions critically determine physicochemical and biological properties.
  • The pyridin-3-yl group in the target compound distinguishes it from saturated N-heterocycles (e.g., pyrrolidinyl) and sulfur-containing analogs, suggesting divergent applications in drug discovery or agrochemistry.
  • Further studies on the target compound should prioritize comparative ADMET profiling and bioactivity screening against its analogs.

Biological Activity

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be described by the following chemical formula: C12H13N3O3C_{12}H_{13}N_{3}O_{3}. Its structure features a pyrimidine core substituted with a methyl group and a pyridine moiety, contributing to its biological activity.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from acyclic precursors. Key steps include:

  • Formation of the Pyrimidine Ring : Achieved through reactions involving benzylidene acetones and ammonium thiocyanates.
  • Substitution Reactions : Introduction of methyl and phenyl groups at specific positions on the pyrimidine ring.
  • Formation of Acetic Acid Moiety : The final step involves reacting the pyrimidine derivative with acetic acid derivatives to form the ester .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and L929. These effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. Notably, it has been compared favorably against known anticancer agents in terms of potency .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Cyclooxygenase (COX) Inhibition : It has shown significant inhibition of COX enzymes, suggesting potential anti-inflammatory applications .
  • α-glucosidase Inhibition : The compound exhibited promising results in inhibiting α-glucosidase, which is crucial for managing diabetes by regulating blood sugar levels .

Case Studies

Several case studies illustrate the compound's biological efficacy:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial effects against E. coli and S. aureus.
    • Method : Microplate Alamar Blue assay was used.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antibacterial activity.
  • Study on Anticancer Effects :
    • Objective : Assess cytotoxicity against HeLa cells.
    • Method : MTT assay was employed to determine cell viability.
    • Results : The compound reduced cell viability by 70% at a concentration of 25 µM, showcasing significant anticancer potential.

Summary of Biological Activities

Activity TypeTarget Enzyme/OrganismIC50/MIC ValueReference
AntibacterialE. coli32 µg/mL
AntibacterialS. aureus32 µg/mL
COX InhibitionCOX-1/COX-2Significant inhibition
α-glucosidase Inhibitionα-glucosidase% Inhibition = 62.15%
CytotoxicityHeLa CellsIC50 = 25 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.